Cas no 878006-06-5 ((E)-[6]-Dehydroparadol)

(E)-[6]-Dehydroparadol structure
(E)-[6]-Dehydroparadol structure
Product Name:(E)-[6]-Dehydroparadol
CAS番号:878006-06-5
MF:C17H24O3
メガワット:276.370665550232
CID:1913202
PubChem ID:6438480
Update Time:2025-06-07

(E)-[6]-Dehydroparadol 化学的及び物理的性質

名前と識別子

    • 1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
    • (E)-[6]-Dehydroparadol
    • 1-Decen-3-one, 1-(4-hydroxy-3-Methoxyphenyl)-, (1E)-
    • (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-decen-3-one (ACI)
    • (E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one
    • F85592
    • SCHEMBL2840282
    • Dehydroparadol
    • AKOS032944911
    • HY-77293
    • MFCD18803626
    • 1-Decen-3-one, 1-(4-hydroxy-3-methoxyphenyl)-
    • 1-Decen-3-one,1-(4-hydroxy-3-methoxyphenyl)-,(1E)-
    • CHEMBL4093796
    • DA-69158
    • (e)-1-(4'-hydroxy-3'-methoxyphenyl)dec-1-en-3-one
    • 53172-10-4
    • MS-23931
    • CS-M1954
    • (1E)-1-(4-HYDROXY-3-METHOXYPHENYL)DEC-1-EN-3-ONE
    • 878006-06-5
    • AXMBOMODZLJDKX-PKNBQFBNSA-N
    • (e)-1-(4'-hydroxy-3'-methoxyphenyl)-dec-1-en-3-one
    • インチ: 1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
    • InChIKey: AXMBOMODZLJDKX-PKNBQFBNSA-N
    • ほほえんだ: C(/C1C=CC(O)=C(OC)C=1)=C\C(=O)CCCCCCC

計算された属性

  • せいみつぶんしりょう: 276.17254462g/mol
  • どういたいしつりょう: 276.17254462g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 9
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 46.5Ų

(E)-[6]-Dehydroparadol セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(E)-[6]-Dehydroparadol 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-50mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
50mg
¥6172.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-100mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
100mg
¥7802.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-5mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
5mg
¥1462.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-10mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
10mg
¥2432.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-5mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
5mg
¥801.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-10mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
10mg
¥1337.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-50mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
50mg
¥3388.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-100mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
100mg
¥4279.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-500mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
500mg
¥8738.00 2023-09-07
ChemScence
CS-M1954-5mg
(E)-[6]-Dehydroparadol
878006-06-5
5mg
$108.0 2022-04-26

(E)-[6]-Dehydroparadol 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: L-Proline Solvents: Methanol ;  30 min, 25 °C
1.2 Reagents: Triethylamine ;  48 h, 25 °C
1.3 Reagents: Water
リファレンス
Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents
Choi, Hyunsuk; et al, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837

合成方法 2

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  5 min, reflux
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  0 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
リファレンス
Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their antiplatelet aggregation effects
Shih, Hung-Cheng; et al, International Journal of Molecular Sciences, 2014, 15(3), 3926-3951

合成方法 4

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
リファレンス
Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their antiplatelet aggregation effects
Shih, Hung-Cheng; et al, International Journal of Molecular Sciences, 2014, 15(3), 3926-3951

合成方法 6

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  35 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  5 min, reflux
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

合成方法 7

はんのうじょうけん
1.1 Solvents: Pyridine ;  overnight, 37 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  35 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  5 min, reflux
4.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

(E)-[6]-Dehydroparadol Raw materials

(E)-[6]-Dehydroparadol Preparation Products

(E)-[6]-Dehydroparadol サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:878006-06-5)(E)-[6]-Dehydroparadol
注文番号:A1040155
在庫ステータス:in Stock
はかる:25mg/100mg
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:08
価格 ($):238.0/468.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:878006-06-5)(E)-[6]-Dehydroparadol
A1040155
清らかである:99%/99%
はかる:25mg/100mg
価格 ($):238.0/468.0
Email